molecular formula C9H10ClN5 B2872598 N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride CAS No. 158257-69-3

N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride

Cat. No.: B2872598
CAS No.: 158257-69-3
M. Wt: 223.66
InChI Key: BTZYOSSNZSTZFB-UHFFFAOYSA-N
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Description

N-{[(2-Cyanophenyl)methylidene]amino}guanidine hydrochloride is a guanidine derivative featuring a 2-cyanophenyl group linked via a methylidene amino (-N=CH-) bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Guanidine derivatives are known for diverse biological activities, including enzyme inhibition and antimicrobial effects, often modulated by substituent groups . While direct synthesis data for this compound is absent in the provided evidence, analogous syntheses (e.g., condensation of guanidine derivatives with aldehydes, as in ) suggest feasible preparation routes involving 2-cyanobenzaldehyde and aminoguanidine under acidic conditions .

Properties

IUPAC Name

2-[(E)-(2-cyanophenyl)methylideneamino]guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5.ClH/c10-5-7-3-1-2-4-8(7)6-13-14-9(11)12;/h1-4,6H,(H4,11,12,14);1H/b13-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZYOSSNZSTZFB-AWFSDRIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(N)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Differences

Guanidine derivatives vary significantly in substituents, impacting their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Modifications Biological Activity/Application Key Evidence
N-{[(2-Cyanophenyl)methylidene]amino}guanidine HCl C9H9N5·HCl 2-cyanophenyl, methylidene amino bridge Potential enzyme inhibition (theoretical) -
Robenidine HCl C15H13Cl2N5·HCl Bis[(p-chlorobenzilidene)amino] groups Anticoccidial feed additive
Metformin HCl C4H11N5·HCl Dimethylbiguanide Antidiabetic (liver glucose suppression)
LCL351 (SphK1 inhibitor) C18H38N3O3·HCl Sphingosine analog with guanidine head group SphK1 inhibition (Ki = 5 μM)
1-(4-Cyanophenyl)guanidine HCl C8H7N4·HCl 4-cyanophenyl directly attached to guanidine Unknown (structural analog)
Chlorguanide-d6 HCl (Proguanil) C11H16ClN5·HCl p-chlorophenyl and isopropyl groups Antimalarial
Key Observations:

Methylidene amino bridge (-N=CH-) may increase rigidity and π-conjugation, affecting solubility and metabolic stability compared to direct aryl attachments (e.g., 1-(4-cyanophenyl)guanidine HCl) .

Biological Activity: Robenidine HCl’s bis-chlorophenyl structure confers anticoccidial activity by disrupting protozoal membranes, whereas the target compound’s cyanophenyl group might favor kinase or protease inhibition .

Pharmacokinetics :

  • Metformin ’s small size and hydrophilicity enable renal excretion, while bulkier aromatic derivatives like the target compound may exhibit prolonged half-lives or tissue accumulation .

Biological Activity

N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a guanidine derivative characterized by its unique structure, which includes a cyanophenyl group attached to a guanidine moiety. This structural configuration is believed to influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism : The antimicrobial action is thought to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
  • Minimum Inhibitory Concentration (MIC) : Initial findings suggest that the MIC values for this compound range significantly depending on the bacterial strain, with some exhibiting MIC values below 100 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines.

  • Cell Lines Tested : Studies have investigated its effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. For instance, IC50 values were reported as 1.61 ± 1.92 µg/mL against certain cancer types .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to its structure can significantly affect its biological activity:

Structural ModificationEffect on Activity
Presence of electron-withdrawing groupsIncreases anticancer potency
Substitution at the meta positionEnhances cytotoxicity relative to ortho/para positions
Variation in alkyl chain lengthAlters antimicrobial efficacy

These findings suggest that specific structural features are crucial for maximizing the therapeutic potential of this compound.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant antibacterial activity against multi-drug resistant strains. The research utilized a series of dilutions to determine MIC values, confirming its potential as an alternative treatment option .

Study 2: Anticancer Activity

In another investigation focused on its anticancer properties, this compound was tested against several cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that binding to certain receptors could lead to altered signaling pathways, promoting apoptosis in cancer cells .

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